Aurein 1.1 is an antimicrobial peptide derived from the skin secretions of the Australian frog species Litoria aurea. This peptide is part of a larger family known as Aurein peptides, which are recognized for their potent antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Aurein 1.1 consists of 13 amino acids and is characterized by its amphipathic nature, which enables it to interact effectively with lipid membranes.
Aurein 1.1 falls under the category of antimicrobial peptides (AMPs), which are classified based on their origin, structure, and biological activity. AMPs can be derived from various organisms, including mammals, amphibians, insects, and plants. They are further classified according to their structural characteristics into families such as defensins, thionins, and Aureins .
The synthesis of Aurein 1.1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.
Aurein 1.1 has an amphipathic structure, which is crucial for its function as an antimicrobial agent. The peptide's sequence contributes to its ability to disrupt microbial membranes.
Aurein 1.1 primarily interacts with microbial membranes through electrostatic interactions and hydrophobic effects. This interaction leads to membrane disruption, which is the mechanism behind its antimicrobial activity.
The mechanism by which Aurein 1.1 exerts its antimicrobial effects involves several steps:
Studies have shown that Aurein 1.1 can effectively kill both Gram-positive and Gram-negative bacteria at concentrations ranging from 0.5 to 16 mg/L .
Aurein 1.1 has several potential applications in scientific research and medicine:
Aurein 1.1 exerts its antimicrobial activity primarily through the carpet model of membrane disruption. This mechanism involves the peptide accumulating parallel to the bacterial membrane surface, where its amphipathic α-helical structure facilitates electrostatic and hydrophobic interactions. Upon reaching a threshold concentration, Aurein 1.1 induces membrane micellization, leading to bilayer disintegration without traversing the membrane core. Solid-state NMR studies confirm that Aurein 1.1 reduces lipid acyl chain order parameters in Escherichia coli and Bacillus subtilis membranes, consistent with carpet-like disruption [1] [2]. Electrophysiological analyses further demonstrate that Aurein 1.1 generates erratic current fluctuations in lipid bilayers, distinct from barrel-stave or toroidal pores, indicating transient membrane defects characteristic of carpet activity [8]. The peptide’s short length (13 residues) and interfacial localization, as revealed by Fourier-transform infrared (FTIR) spectroscopy, support its inability to form stable transmembrane pores [3] [5].
Table 1: Key Biophysical Evidence for Aurein 1.1's Carpet Mechanism
| Technique | Observation | Implication |
|---|---|---|
| Solid-state ²H NMR | Decreased lipid acyl chain order parameters in bacterial membranes | Membrane fluidization and disruption |
| Electrophysiology | Erratic current fluctuations in DPhPC/POPG bilayers | Transient defects without defined pores |
| FTIR Spectroscopy | Peptide located at polar/apolar interface of bilayers | Surface accumulation preceding disintegration |
| DSC | Suppression of lipid pretransition; reduced transition cooperativity | Loss of membrane integrity |
The initial binding of Aurein 1.1 to bacterial membranes is driven by electrostatic complementarity between its cationic residues (+2 net charge) and anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin. Differential scanning calorimetry (DSC) studies reveal that Aurein 1.1 perturbs anionic dimyristoylphosphatidylglycerol (DMPG) bilayers more intensely than zwitterionic dimyristoylphosphatidylcholine (DMPC) bilayers, as evidenced by greater reductions in phase transition temperature (ΔT = −3.5°C) and enthalpy (ΔH = −50%) [3]. This preferential interaction arises from the charge density gradient near the membrane surface, which attracts the peptide’s lysine residues. FTIR spectroscopy confirms that Aurein 1.1 undergoes conformational changes in anionic environments, folding into an amphipathic α-helix with hydrophobic residues oriented toward lipid tails and cationic residues facing phospholipid headgroups [3] [5]. This dual-polarity binding enables deep insertion into the interfacial region, where it displaces lipid-bound water molecules and compromises membrane integrity.
Aurein 1.1 exhibits differential efficacy against Gram-positive and Gram-negative bacteria due to structural variations in their envelopes:
Table 2: Membrane Perturbation Dynamics Across Bacterial Types
| Bacterial Class | Representative Species | MIC (μg/mL) | Key Membrane Features | Perturbation Mechanism |
|---|---|---|---|---|
| Gram-positive | Staphylococcus aureus | 15–30 | Thick peptidoglycan; teichoic acids | Peptide sequestration; higher conc. for membrane disordering |
| Gram-positive | Bacillus subtilis | 30 | Negatively charged cell wall polymers | Delayed lipid disordering |
| Gram-negative | Escherichia coli | 60–120 | Asymmetric outer membrane; inner phospholipids | Direct fluidization of inner membrane |
| Gram-negative | Pseudomonas aeruginosa | 120 | Dense LPS layer | Limited initial access; targets membrane defects |
Aurein 1.1 exhibits additive antimicrobial effects when combined with Caerin 1.1, a related peptide from Australian tree frogs. Against methicillin-resistant Staphylococcus aureus (MRSA), this combination reduces MIC values by 4-fold compared to either peptide alone. The synergy arises from complementary mechanisms:
Table 3: Synergistic Interactions Between Aurein 1.1 and Caerin 1.1
| Pathogen | MIC (μg/mL) Aurein 1.1 Alone | MIC (μg/mL) Caerin 1.1 Alone | MIC (μg/mL) Combination | Effect Type |
|---|---|---|---|---|
| MRSA | 15 | 3.75 | 3.7 (Aurein) + 0.9 (Caerin) | Additive |
| Acinetobacter baumannii | 15 | 7.5 | 7.5 (Aurein) + 1.9 (Caerin) | Additive |
| Escherichia coli | 60 | 30 | 30 (Aurein) + 15 (Caerin) | Additive |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1